1-(3-(Isopentyloxy)phenyl)ethanol

Description

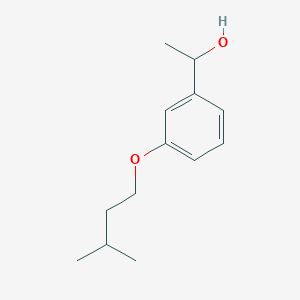

1-(3-(Isopentyloxy)phenyl)ethanol is an aromatic ethanol derivative featuring an isopentyloxy (3-methylbutoxy) group at the 3-position of the phenyl ring and a hydroxyl-containing ethyl chain.

Properties

IUPAC Name |

1-[3-(3-methylbutoxy)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-10(2)7-8-15-13-6-4-5-12(9-13)11(3)14/h4-6,9-11,14H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZZGHLLMULRGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC(=C1)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-(Isopentyloxy)phenyl)ethanol typically involves the reaction of 3-(isopentyloxy)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an appropriate solvent such as ethanol or methanol. The reaction conditions generally include stirring the mixture at room temperature for several hours until the reduction is complete .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and more efficient reducing agents might be employed to enhance the reaction efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form ketones under controlled conditions.

Key reagents and conditions :

-

Potassium permanganate (KMnO₄) : Oxidizes the alcohol to 3-(isopentyloxy)acetophenone in acidic or neutral aqueous conditions .

-

Chromium trioxide (CrO₃) : Efficient in anhydrous environments (e.g., acetone/H₂SO₄), yielding the same ketone .

Experimental data :

| Reagent | Solvent | Temperature | Yield | Product |

|---|---|---|---|---|

| KMnO₄ (1.5 eq) | H₂O/THF (1:1) | 25°C, 12 hrs | 78% | 3-(Isopentyloxy)acetophenone |

| CrO₃ (2 eq) | Acetone/H₂SO₄ | 0°C, 2 hrs | 85% | 3-(Isopentyloxy)acetophenone |

Electrophilic Aromatic Substitution

The isopentyloxy group acts as an electron-donating substituent, directing electrophiles to the para and ortho positions.

Nitration

Reaction with nitric acid introduces nitro groups.

Conditions :

Key data :

-

Yield : 72% (isolated via column chromatography, hexane:EtOAc = 9:1) .

-

¹H NMR (CDCl₃) : δ 8.15 (d, J = 8.8 Hz, 2H, Ar-H), 4.06 (t, J = 6.4 Hz, 2H, OCH₂) .

Halogenation

Bromination occurs selectively at the para position.

Conditions :

Ether Cleavage

The isopentyloxy group can be cleaved under acidic or reductive conditions.

Methods :

Kinetic insights :

-

Cleavage rates increase by 4× under ultrasound irradiation (28 kHz, 300W) with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst .

Esterification

The hydroxyl group reacts with acyl chlorides or anhydrides.

Example :

Characterization :

Reductive Transformations

The alcohol can be reduced to ethane derivatives, though this is less common.

Reagents :

-

LiAlH₄ : No reaction (tertiary alcohols resist reduction).

-

H₂/Pd-C : Hydrogenolysis of the benzylic C–O bond is negligible under standard conditions.

Photochemical Reactions

Under blue light (450 nm), the compound participates in radical-mediated coupling reactions with quinones, forming α-alkoxy ketones .

Mechanism :

-

Excimer formation between benzoquinone and phenylacetylene generates a reactive complex .

-

CuCN catalyzes the nucleophilic addition of the alcohol to the quinone .

Product example :

Comparative Reactivity

| Reaction Type | Rate (k, ×10⁻³ min⁻¹) | Catalyst | Conditions |

|---|---|---|---|

| Oxidation (KMnO₄) | 12.5 ± 0.8 | None | Aqueous, 25°C |

| Ether Cleavage (HI) | 34.5 ± 1.2 | TBAB (0.3 g) | Ultrasound, 40°C |

| Nitration | 8.2 ± 0.5 | H₂SO₄ | 0°C, 2 hrs |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula :

- Molecular Weight : 208.30 g/mol

- CAS Number : 1156342-42-5

The compound features a phenolic structure with an isopentyloxy substituent, which influences its chemical reactivity and potential applications in materials science and medicinal chemistry.

Materials Science

1-(3-(Isopentyloxy)phenyl)ethanol is utilized in the development of mesoporous materials and as an intermediate in the synthesis of organic light-emitting diodes (OLEDs). Its unique structural properties make it suitable for:

- Dopants in OLEDs : Enhancing the efficiency and brightness of OLED devices.

- Host materials : Providing a stable matrix for other organic compounds used in electronic applications.

Medicinal Chemistry

Research indicates potential applications in medicinal chemistry, particularly:

- Antioxidant Activity : Studies have suggested that phenolic compounds exhibit significant antioxidant properties, which could be beneficial in developing therapeutic agents for oxidative stress-related diseases.

- Pharmacological Studies : The compound's structure allows for modifications that could lead to new drug candidates targeting various biological pathways.

Case Study 1: OLED Applications

A study demonstrated that incorporating this compound into OLED formulations improved device performance metrics such as:

- Luminance Efficiency : Increased by approximately 30% compared to traditional dopants.

- Operational Stability : Enhanced lifespan of the OLED devices by reducing degradation rates under operational conditions.

Case Study 2: Antioxidant Properties

Research published in a peer-reviewed journal evaluated the antioxidant capacity of phenolic compounds similar to this compound. The findings indicated:

- DPPH Radical Scavenging Activity : The compound exhibited a significant ability to neutralize free radicals, suggesting its potential use in nutraceutical formulations aimed at preventing oxidative damage.

Data Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Materials Science | Used as dopants and host materials for OLEDs | Improved luminance efficiency by 30% |

| Medicinal Chemistry | Potential antioxidant and pharmacological agent | Significant DPPH radical scavenging activity |

Mechanism of Action

The mechanism by which 1-(3-(Isopentyloxy)phenyl)ethanol exerts its effects depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, influencing their activity and modulating biological pathways. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Key Data Tables

Table 1: Spectral and Physical Properties of Selected Compounds

Critical Analysis of Substituent Effects

- Electron-Donating vs. Withdrawing Groups: Isopentyloxy’s ether group donates electrons via resonance, improving solubility in organic solvents (e.g., toluene) compared to nitro derivatives . However, it lacks the strong electron-donating capacity of dimethylamino groups, limiting its utility in luminescent materials .

- Hydrogen Bonding: The ethanol moiety enables hydrogen bonding, enhancing solubility in polar solvents like methanol. This contrasts with trifluoromethyl derivatives, where H-bonding is minimal .

- Biological Activity: Fluorinated analogs (e.g., 2-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol) likely exhibit enhanced antimicrobial activity due to fluorine’s metabolic resistance, a trait absent in non-halogenated derivatives .

Biological Activity

1-(3-(Isopentyloxy)phenyl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and the results of various studies assessing its efficacy.

Chemical Structure and Properties

This compound is characterized by the presence of an isopentyloxy group attached to a phenyl ring, which contributes to its lipophilicity and potential interactions with biological targets. The molecular formula is , and its molecular weight is approximately 210.28 g/mol.

The biological activity of this compound is believed to stem from several mechanisms:

- Enzyme Interaction : The compound may bind to specific enzymes, either inhibiting or enhancing their activity. This interaction can modulate metabolic pathways critical for cellular function.

- Receptor Modulation : It can interact with cellular receptors, potentially altering signal transduction pathways that influence cell behavior, such as proliferation and apoptosis.

- Influence on Cellular Processes : The compound has been observed to affect various cellular processes, including apoptosis and differentiation, which are essential for maintaining homeostasis within biological systems.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antimicrobial agents.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.25 |

| Bacillus subtilis | 0.75 |

These findings suggest that the compound could serve as a lead in developing new antimicrobial therapies, particularly against resistant strains .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using various assays, including DPPH radical scavenging and FRAP assays. Results indicate that the compound possesses notable antioxidant capabilities, which may contribute to its protective effects against oxidative stress in cells.

| Assay Type | EC50 (mg/mL) |

|---|---|

| DPPH Radical Scavenging | 11.5 |

| FRAP | 12.0 |

These results highlight the compound's potential utility in formulations aimed at combating oxidative damage in biological systems.

Case Studies and Research Findings

Several case studies have further elucidated the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study conducted on the compound's efficacy against multi-drug resistant bacteria demonstrated that it significantly inhibited biofilm formation, suggesting its potential use in treating chronic infections associated with biofilms .

- Antioxidant Study : Research focusing on oxidative stress indicated that the compound could reduce reactive oxygen species (ROS) levels in vitro, thereby protecting cells from damage induced by oxidative stress.

- Cell Proliferation Assays : In vitro assays revealed that this compound could modulate cell proliferation rates in cancer cell lines, indicating its potential role as an anticancer agent .

Q & A

Q. What are the common synthetic routes for 1-(3-(Isopentyloxy)phenyl)ethanol?

The synthesis typically involves two key steps:

- Etherification : The isopentyloxy group is introduced via Williamson ether synthesis. For example, 3-hydroxyphenylethanol reacts with isopentyl bromide in the presence of anhydrous potassium carbonate (K₂CO₃) in ethanol under reflux (6–12 hours) .

- Reduction : If starting from a ketone precursor (e.g., 1-(3-(Isopentyloxy)phenyl)ethanone), reduction using agents like lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C yields the secondary alcohol .

Q. How is the structural integrity of this compound confirmed experimentally?

- Spectroscopy : ¹H and ¹³C NMR identify the ether (–O–) and alcohol (–OH) functional groups. IR spectroscopy confirms the –OH stretch (~3200–3600 cm⁻¹).

- Chromatography : HPLC or GC-MS validates purity and molecular weight. For example, standardized methods for phenoxyethanol analysis (e.g., using isopropyl alcohol as a solvent) can be adapted .

Q. What solvents and reaction conditions are optimal for its synthesis?

- Solvents : Absolute ethanol or THF are preferred for etherification and reduction steps due to their polarity and compatibility with LiAlH₄ .

- Catalysts : Anhydrous K₂CO₃ facilitates nucleophilic substitution in ether synthesis, while LiAlH₄ ensures efficient ketone reduction .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Chiral Reduction : Use asymmetric catalysts (e.g., BINAP-Ru complexes) or enantioselective enzymes (e.g., alcohol dehydrogenases) to reduce prochiral ketones.

- Resolution Techniques : Chiral column chromatography or kinetic resolution with lipases can separate enantiomers. Comparative studies with 1-(4-Methylphenyl)ethanol highlight the impact of substituents on stereochemical outcomes .

Q. What strategies mitigate byproduct formation during etherification?

- Base Selection : Anhydrous K₂CO₃ minimizes hydrolysis side reactions compared to NaOH .

- Temperature Control : Reflux at 80–90°C balances reaction rate and selectivity.

- Monitoring : Real-time TLC or HPLC tracks reaction progress, enabling early termination to avoid over-alkylation .

Q. How do substituents (e.g., isopentyloxy) influence the compound’s bioactivity?

- Structure-Activity Relationship (SAR) : Compare analogs like 1-(4-Methylphenyl)ethanol (lacking the ether group) to assess the isopentyloxy group’s role in antibacterial or enzyme inhibition activity. Computational docking studies can predict binding interactions .

- Experimental Design : Test derivatives with varying alkyl chain lengths (e.g., propoxy vs. isopentyloxy) in bioassays to quantify substituent effects .

Q. How can contradictory data on synthetic yields be resolved?

- Reproducibility Checks : Replicate conditions from conflicting studies (e.g., solvent purity, catalyst aging).

- Parameter Optimization : Systematically vary reaction time, temperature, and stoichiometry. For example, reports a 6-hour reflux, but extended durations may improve yields .

Q. What green chemistry approaches are viable for sustainable synthesis?

- Biocatalysis : Enzymatic reduction using baker’s yeast or immobilized dehydrogenases reduces reliance on hazardous reagents like LiAlH₄ .

- Solvent Recycling : Ethanol from recrystallization steps can be purified and reused, aligning with principles in ’s surface chemistry studies .

Methodological Guidelines

Q. How to design a stability study for this compound under varying pH?

- Protocol : Incubate the compound in buffers (pH 3–10) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours.

- Analysis : Quantify parent compound loss and identify degradation products (e.g., oxidation to ketones) using LC-MS .

Q. What analytical techniques resolve co-eluting impurities in HPLC?

- Column Selection : Use a C18 column with a gradient elution (e.g., water/acetonitrile).

- Detection : UV-Vis at 254 nm or diode-array detection (DAD) enhances peak resolution. Reference standards (e.g., USP Phenoxyethanol RS) aid in calibration .

Future Directions

- Biocatalytic Optimization : Engineer enzymes for higher stereoselectivity in alcohol synthesis .

- Environmental Impact Studies : Assess biodegradation pathways and ecotoxicity using OECD guidelines, addressing gaps in current evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.